Methyl 6-acetyl-3-methyl-4-phenylpicolinate
Overview
Description
Methyl 6-acetyl-3-methyl-4-phenylpicolinate is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . It is a derivative of picolinic acid, which is known for its diverse applications in various fields of chemistry and biology.
Preparation Methods
The synthesis of Methyl 6-acetyl-3-methyl-4-phenylpicolinate can be achieved through several synthetic routes. One common method involves the reaction of 6-acetyl-3-methyl-4-phenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 6-acetyl-3-methyl-4-phenylpicolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Methyl 6-acetyl-3-methyl-4-phenylpicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-3-methyl-4-phenylpicolinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Methyl 6-acetyl-3-methyl-4-phenylpicolinate can be compared with other picolinic acid derivatives, such as:
Methyl 6-amino-4-phenylpicolinate: Known for its antiviral properties.
Methyl 6-hydroxy-3-methyl-4-phenylpicolinate: Studied for its antioxidant activities.
Methyl 6-chloro-3-methyl-4-phenylpicolinate: Used in the synthesis of herbicides.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of picolinic acid derivatives.
Properties
IUPAC Name |
methyl 6-acetyl-3-methyl-4-phenylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-13(12-7-5-4-6-8-12)9-14(11(2)18)17-15(10)16(19)20-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSUFBWZVQTBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)C(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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